![molecular formula C21H28O3 B14281762 1,3-Bis[4-(propan-2-yl)phenoxy]propan-2-ol CAS No. 136795-25-0](/img/structure/B14281762.png)
1,3-Bis[4-(propan-2-yl)phenoxy]propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Bis[4-(propan-2-yl)phenoxy]propan-2-ol is a chemical compound known for its unique structure and properties It consists of a propan-2-ol backbone with two 4-(propan-2-yl)phenoxy groups attached to the 1 and 3 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis[4-(propan-2-yl)phenoxy]propan-2-ol typically involves the reaction of 4-(propan-2-yl)phenol with epichlorohydrin under basic conditions. The reaction proceeds through the formation of an epoxide intermediate, which is then opened by another molecule of 4-(propan-2-yl)phenol to yield the final product. The reaction conditions often include the use of a base such as potassium hydroxide and a solvent like dichloromethane .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and higher yields. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1,3-Bis[4-(propan-2-yl)phenoxy]propan-2-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group in the propan-2-ol moiety can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The phenoxy groups can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohol derivatives. Substitution reactions can lead to the formation of amine or thiol derivatives .
Scientific Research Applications
1,3-Bis[4-(propan-2-yl)phenoxy]propan-2-ol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: It is used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 1,3-Bis[4-(propan-2-yl)phenoxy]propan-2-ol involves its interaction with specific molecular targets and pathways. The phenoxy groups can interact with various enzymes and receptors, leading to changes in their activity. The compound’s hydroxyl group can also participate in hydrogen bonding and other interactions, affecting its overall reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
Bisoprolol: A beta-blocker with a similar phenoxypropanol structure.
Metoprolol: Another beta-blocker with a related structure.
1,3-Bis(4-methoxyphenyl)-1-propanone: A compound with a similar backbone but different substituents.
Uniqueness
1,3-Bis[4-(propan-2-yl)phenoxy]propan-2-ol is unique due to its specific combination of phenoxy and propan-2-ol groups. This structure imparts distinct chemical and physical properties, making it valuable for various applications. Its reactivity and potential biological activity set it apart from other similar compounds .
Properties
CAS No. |
136795-25-0 |
|---|---|
Molecular Formula |
C21H28O3 |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
1,3-bis(4-propan-2-ylphenoxy)propan-2-ol |
InChI |
InChI=1S/C21H28O3/c1-15(2)17-5-9-20(10-6-17)23-13-19(22)14-24-21-11-7-18(8-12-21)16(3)4/h5-12,15-16,19,22H,13-14H2,1-4H3 |
InChI Key |
VYMACICHPSDGKU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(COC2=CC=C(C=C2)C(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


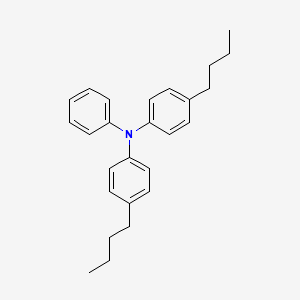
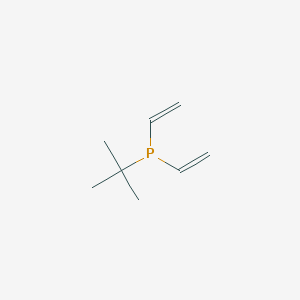
![N-[2-(Prop-2-en-1-yl)cyclohexylidene]hydroxylamine](/img/structure/B14281694.png)
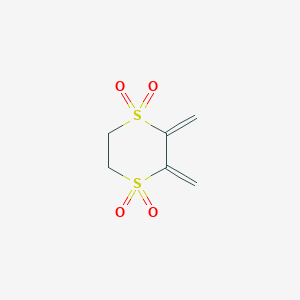
![4-{Dimethoxy[(propan-2-yl)oxy]silyl}-5-methyloxolan-2-one](/img/structure/B14281701.png)
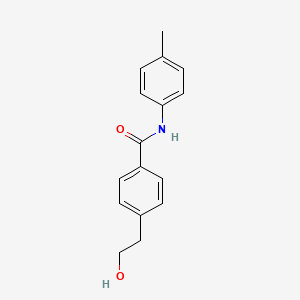

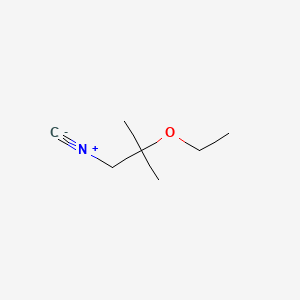
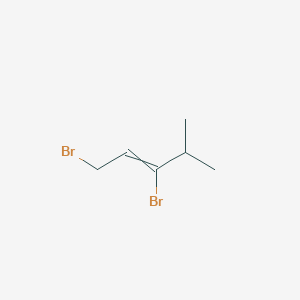
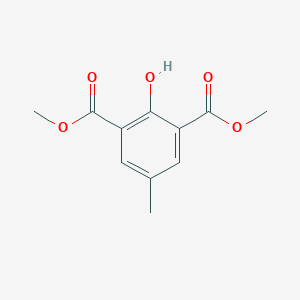
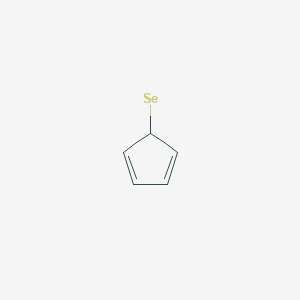
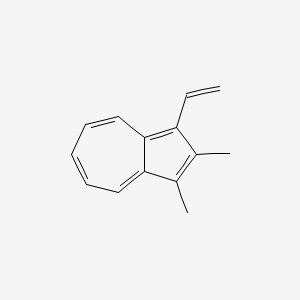
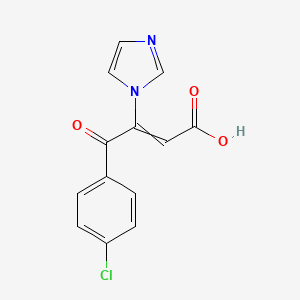
![2-[Bis(methylsulfanyl)methyl]-1-methyl-1H-indole](/img/structure/B14281745.png)
